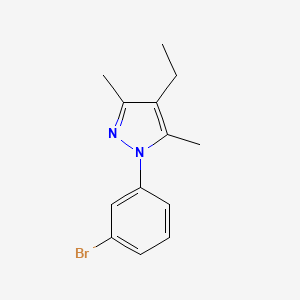

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-4-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(14)8-12/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKSRQUJHQPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole CAS number search

Technical Monograph: 1-(3-Bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Part 1: Executive Summary & Identity

Compound Status: Custom Synthesis / Non-Catalogued Entity Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibition, p38 MAPK)

This compound is a tetrasubstituted heterocyclic scaffold. Unlike its widely available analogs (e.g., 4-methyl or 4-H variants), this specific ethyl-substituted congener is rarely catalogued in public chemical registries (PubChem, CAS Common Chemistry) as a stock item. It is typically generated in situ or via custom synthesis as a high-value intermediate for optimizing lipophilicity and steric fit in drug discovery programs targeting p38 MAP kinase or COX-2 enzymes.

Chemical Identity Profile

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₅BrN₂ |

| Molecular Weight | 279.18 g/mol |

| Predicted LogP | ~4.2 ± 0.4 (High Lipophilicity) |

| CAS Number | Not Assignment (Custom Synthesis Required) |

| SMILES | CCc1c(C)n(c2cccc(Br)c2)nc1C |

| Key Reactants | 3-Ethyl-2,4-pentanedione + 3-Bromophenylhydrazine |

Part 2: Synthetic Methodology (Paal-Knorr Cyclocondensation)

Expertise & Causality: The synthesis relies on the Paal-Knorr pyrazole synthesis , a robust cyclocondensation between a 1,3-diketone and a hydrazine.

-

Choice of Diketone: 3-Ethyl-2,4-pentanedione (CAS 1540-34-7) is selected to install the 4-ethyl and 3,5-dimethyl pattern simultaneously. The ethyl group at the 3-position of the diketone becomes the 4-position substituent on the pyrazole ring due to the cyclization mechanics.

-

Choice of Hydrazine: 3-Bromophenylhydrazine hydrochloride (CAS 27258-75-5) provides the N1-aryl substituent. The meta-bromo position is critical for further functionalization (e.g., Suzuki-Miyaura coupling) without the steric hindrance often seen in ortho-substituted analogs.

Protocol: Step-by-Step Synthesis

-

Reagent Preparation:

-

Dissolve 3-bromophenylhydrazine hydrochloride (1.0 eq, ~22.3 g) in Ethanol (200 mL).

-

Add Sodium Acetate (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

-

-

Condensation:

-

Add 3-ethyl-2,4-pentanedione (1.05 eq, ~13.5 g) dropwise to the hydrazine solution.

-

Note: A slight excess of the diketone ensures complete consumption of the toxic hydrazine.

-

-

Cyclization:

-

Heat the mixture to Reflux (78°C) for 4–6 hours.

-

Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the hydrazine spot indicates completion.

-

-

Work-up & Purification:

-

Cool to room temperature. Remove ethanol under reduced pressure.

-

Resuspend residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).

-

Synthesis Workflow Diagram

Figure 1: Paal-Knorr cyclocondensation pathway for the target scaffold.

Part 3: Structural Characterization & Validation

Since this is a custom entity, you must validate the structure using NMR. Below are the expected spectral shifts based on electronic shielding principles of the pyrazole core.

1H NMR Expectations (400 MHz, CDCl₃)

| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (C2') | 7.65 – 7.70 | Singlet (t) | 1H | Deshielded by N1 and Br; isolated between N and Br. |

| Ar-H (C4', C6') | 7.40 – 7.55 | Multiplet | 2H | Ortho/Para to N1; affected by Br inductive effect. |

| Ar-H (C5') | 7.25 – 7.35 | Triplet | 1H | Meta to N1; standard aromatic range. |

| Py-CH₂ (Ethyl) | 2.45 – 2.55 | Quartet | 2H | Methylene of the 4-ethyl group; coupled to methyl. |

| Py-CH₃ (C3/C5) | 2.20 – 2.35 | Singlets | 6H | Two distinct singlets for C3-Me and C5-Me. C5-Me is typically more shielded due to orthogonality with the phenyl ring. |

| Ethyl-CH₃ | 1.10 – 1.20 | Triplet | 3H | Terminal methyl of the ethyl chain. |

Validation Check:

-

Absence of signals: Ensure no broad singlet around 8.0–12.0 ppm (indicates unreacted hydrazine or pyrazole NH if cyclization failed).

-

Integration Ratio: The ratio of aliphatic protons (11H total) to aromatic protons (4H) must be ~2.75.

Part 4: Biological Relevance & Applications

1. p38 MAP Kinase Inhibition The 1-aryl-3,4,5-substituted pyrazole motif is a "privileged structure" in kinase drug design.

-

Mechanism: The N2 nitrogen of the pyrazole often serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

-

Role of 4-Ethyl: The 4-ethyl group fills a specific hydrophobic pocket (Gatekeeper region), often improving selectivity over other kinases compared to the smaller 4-methyl or 4-H analogs.

2. Agrochemical Fungicides Similar pyrazole-4-carboxamide derivatives are potent succinate dehydrogenase inhibitors (SDHI). This bromide intermediate allows for the coupling of amide side chains at the meta-position, a common tactic in creating novel antifungal agents.

Part 5: Safety & Handling

Critical Hazard: Hydrazine Toxicity

-

3-Bromophenylhydrazine is a potent skin sensitizer and potential carcinogen.

-

Control: All weighing must occur inside a fume hood. Double-glove (Nitrile) is mandatory.

-

Waste: Aqueous waste from the work-up contains hydrazine residues. Treat with bleach (sodium hypochlorite) to oxidize residual hydrazines before disposal.

Reactive Hazard: Brominated Intermediate

-

The product contains an aryl bromide.[1][2][3][4][5] While stable, it should be stored away from strong palladium catalysts or organolithium reagents unless an intentional coupling reaction is planned.

References

-

Paal-Knorr Synthesis Overview : Organic Syntheses, Coll. Vol. 1, p. 70 (1941); Vol. 2, p. 65 (1922). Link

-

Reactant 1 (Hydrazine) : Sigma-Aldrich. 3-Bromophenylhydrazine hydrochloride Product Sheet. Link

-

Reactant 2 (Diketone) : NIST Chemistry WebBook. 3-Ethyl-2,4-pentanedione Spectral Data. Link

-

Kinase Inhibitor SAR : Dumas, J. et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

Sources

An In-depth Technical Guide to 1-Aryl-3,5-Dimethyl-4-Ethylpyrazole Analogs: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1] This technical guide provides a comprehensive literature review on a specific class of pyrazole derivatives: 1-aryl-3,5-dimethyl-4-ethylpyrazole analogs. While direct research on this exact substitution pattern is limited, this guide synthesizes information from closely related structures to provide a robust framework for researchers. We will delve into the strategic synthesis of these compounds, methods for their characterization, and a forward-looking exploration of their potential biological activities and structure-activity relationships (SAR). This document aims to be a foundational resource for scientists interested in exploring the therapeutic potential of this novel class of pyrazole analogs.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are considered "privileged scaffolds" in drug discovery.[1] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anxiolytic febrifugine.[1]

The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The 1-aryl substitution is a common feature in many biologically active pyrazoles, often contributing to receptor binding and modulating pharmacokinetic properties. The 3,5-dimethyl substitution pattern is also prevalent and can influence both the stability and the interaction of the molecule with its target. The introduction of a 4-ethyl group, while less common, presents an opportunity to explore novel chemical space and potentially enhance selectivity or potency. This guide will focus on the synthesis and potential applications of 1-aryl-3,5-dimethyl-4-ethylpyrazole analogs, providing a roadmap for their exploration as potential therapeutic agents.

Synthetic Strategies for 1-Aryl-3,5-Dimethyl-4-Ethylpyrazole Analogs

The most direct and widely employed method for the synthesis of 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] For the synthesis of the target 1-aryl-3,5-dimethyl-4-ethylpyrazole analogs, the key precursor is 3-ethyl-2,4-pentanedione.

Synthesis of the Key Precursor: 3-Ethyl-2,4-pentanedione

3-Ethyl-2,4-pentanedione is a commercially available β-diketone that serves as the cornerstone for building the desired pyrazole scaffold.[4][5] Its synthesis can be achieved through various methods, with the alkylation of acetylacetone being a common approach.

Experimental Protocol: Alkylation of Acetylacetone

-

Deprotonation: Acetylacetone (1.0 eq) is dissolved in a suitable solvent, such as anhydrous ethanol or tetrahydrofuran (THF). A base, typically sodium ethoxide or sodium hydride (1.1 eq), is added portion-wise at 0 °C to generate the enolate. The reaction is stirred for 30-60 minutes at this temperature.

-

Alkylation: Ethyl iodide or ethyl bromide (1.2 eq) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to yield 3-ethyl-2,4-pentanedione.

Knorr Pyrazole Synthesis: Reaction of 3-Ethyl-2,4-pentanedione with Arylhydrazines

The core of the synthesis for the target analogs lies in the condensation reaction between 3-ethyl-2,4-pentanedione and a variety of substituted arylhydrazines. This reaction typically proceeds with high regioselectivity to afford the desired 1-aryl-3,5-dimethyl-4-ethylpyrazole.[3]

Experimental Protocol: Synthesis of 1-Aryl-3,5-Dimethyl-4-Ethylpyrazoles

-

Reaction Setup: 3-Ethyl-2,4-pentanedione (1.0 eq) and the desired arylhydrazine hydrochloride (1.1 eq) are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

Condensation: The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1-aryl-3,5-dimethyl-4-ethylpyrazole analog.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

-

Arylhydrazine Salt: The use of the hydrochloride salt of the arylhydrazine can improve its stability and solubility.

-

Purification: Column chromatography is a standard and effective method for purifying the final product and removing any unreacted starting materials or byproducts.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-aryl-3,5-dimethyl-4-ethylpyrazole analogs.

Spectroscopic Characterization

The structural elucidation of the synthesized 1-aryl-3,5-dimethyl-4-ethylpyrazole analogs relies on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the two methyl groups at positions 3 and 5 (typically singlets in the range of 2.2-2.5 ppm), the ethyl group at position 4 (a quartet for the CH₂ and a triplet for the CH₃), and the aromatic protons of the 1-aryl substituent.

-

¹³C NMR: Will confirm the presence of all carbon atoms, including the pyrazole ring carbons, the methyl and ethyl carbons, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful synthesis of the target molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C=N and C=C stretching vibrations within the pyrazole ring and the aromatic C-H stretching vibrations.

Potential Biological Activities and Therapeutic Applications

While no specific biological data exists for 1-aryl-3,5-dimethyl-4-ethylpyrazole analogs, the extensive research on related pyrazole structures allows for informed predictions about their potential therapeutic applications.

Table 1: Potential Biological Activities of 1-Aryl-3,5-Dimethyl-4-Ethylpyrazole Analogs Based on Related Scaffolds

| Biological Target/Activity | Rationale based on Related Pyrazole Analogs | Key Structural Features of Related Analogs | Potential Therapeutic Area |

| Anti-inflammatory (COX-2 Inhibition) | Many 1-aryl-pyrazole derivatives, such as celecoxib, are potent and selective COX-2 inhibitors.[1] The 1-aryl group often plays a crucial role in binding to the active site. | 1,5-Diaryl substitution, with a sulfonamide or similar group on one of the aryl rings. | Arthritis, Pain, Inflammation |

| Anticancer | Pyrazole derivatives have shown activity against various cancer cell lines by targeting kinases and other signaling pathways.[6] | 1-Aryl and 3,5-disubstituted pyrazoles have demonstrated anticancer properties. | Oncology |

| Antimicrobial | The pyrazole scaffold is present in compounds with antibacterial and antifungal activity.[1] | Varied substitution patterns, often with halogenated aryl groups. | Infectious Diseases |

| Androgen Receptor (AR) Antagonists | 1-Phenylpyrazole derivatives have been identified as novel AR antagonists for the treatment of prostate cancer.[7] | 1-Phenyl group with specific substitutions, and a 4-arylmethyl or 4-aryloxy group. | Prostate Cancer |

| Phosphodiesterase 4 (PDE4) Inhibitors | 3,5-Dimethylpyrazole derivatives have been synthesized and evaluated as potential PDE4 inhibitors. | A 3,5-dimethylpyrazole core with additional substituents at the 1 and 4 positions. | Asthma, COPD |

Diagram of a Potential Signaling Pathway Inhibition:

Caption: Potential inhibition of the MAPK/ERK signaling pathway by pyrazole analogs.

Structure-Activity Relationships (SAR): A Predictive Analysis

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Based on the literature for related compounds, we can predict some key SAR trends for 1-aryl-3,5-dimethyl-4-ethylpyrazole analogs.

-

The 1-Aryl Substituent:

-

Electronic Effects: Electron-withdrawing or electron-donating groups on the aryl ring can significantly impact activity. For example, in some series of anticancer pyrazoles, electron-withdrawing groups like nitro or cyano enhance potency.[6]

-

Steric Effects: The size and position of substituents on the aryl ring can influence binding to the target protein. Bulky substituents at the ortho position may cause steric hindrance, while para-substituents are often well-tolerated and can be modified to improve properties.

-

-

The 4-Ethyl Substituent:

-

Lipophilicity: The introduction of an ethyl group at the 4-position will increase the lipophilicity of the molecule. This can affect its solubility, membrane permeability, and metabolic stability.

-

Steric Bulk: The ethyl group adds steric bulk to the C4 position, which could either enhance binding by filling a hydrophobic pocket in the target protein or decrease activity due to steric clashes. The impact will be highly target-dependent.

-

-

The 3,5-Dimethyl Groups:

-

These groups are generally well-tolerated and can contribute to the overall stability of the pyrazole ring. They may also participate in hydrophobic interactions within the binding site.

-

Diagram of Structure-Activity Relationships:

Caption: Key structural features influencing the activity of the pyrazole analogs.

Conclusion and Future Directions

The 1-aryl-3,5-dimethyl-4-ethylpyrazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. This technical guide has outlined a clear synthetic pathway to access these novel analogs and has provided a predictive framework for their potential biological activities based on extensive literature on related pyrazole derivatives.

Future research should focus on the synthesis of a library of these compounds with diverse aryl substituents to explore their SAR systematically. The synthesized compounds should be screened against a panel of biologically relevant targets, such as COX enzymes, various kinases, and microbial strains, to identify lead compounds for further optimization. This exploration holds the potential to uncover new therapeutic agents with improved efficacy and safety profiles.

References

-

Uenaka, M., et al. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2534-2538. [Link]

-

García-López, J. A., et al. (2019). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 24(21), 3876. [Link]

-

Nguyen, H. T. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Molecules, 27(15), 4983. [Link]

-

Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166-175. [Link]

-

Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

-

Shaaban, M. R., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 11(1), 1-17. [Link]

-

El-Shehry, M. F., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 10(1), 1-15. [Link]

-

Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. Mini reviews in medicinal chemistry, 17(14), 1346-1369. [Link]

-

Hafez, H. N., et al. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry, 62(6), 1109-1122. [Link]

-

de Oliveira, R. B., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 22(8), 1275. [Link]

-

PubChem. 3-Ethylpentane-2,4-dione. [Link]

-

Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347-2353. [Link]

-

Thomas, A. D., et al. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & medicinal chemistry letters, 23(9), 2759-2764. [Link]

-

PubChem. 3-Ethylpentane-2,4-dione. [Link]

-

Thomas, A. D., et al. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & medicinal chemistry letters, 23(9), 2759-2764. [Link]

-

Filo. (2025). 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not... [Link]

-

MiraCosta College. Theoretical Yield and Percent Yield: The Synthesis of tris(2,4-pentanedionato)iron(III). [Link]

-

Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicologic pathology, 44(4), 571-584. [Link]

-

Kruger, H. G., et al. (2020). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(18), 4166. [Link]

-

Organic Syntheses. Acetylacetone. [Link]

-

Mohareb, R. M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-16. [Link]

-

El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(11), 13744-13759. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. 3-Ethylpentane-2,4-dione | C7H12O2 | CID 73761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Bromophenyl Pyrazoles in Medicinal Chemistry

The following technical guide details the therapeutic utility, synthesis, and pharmacological optimization of 3-bromophenyl substituted pyrazoles.

A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex) and Rimonabant. While para-substituted phenyl pyrazoles are ubiquitous, the 3-bromophenyl substitution pattern offers distinct medicinal chemistry advantages that are often underutilized.

This guide analyzes the 3-(3-bromophenyl)pyrazole moiety as a strategic tool for:

-

Metabolic Stability: Blocking the meta-position to prevent oxidative metabolism (CYP450) often observed at para-positions.

-

Halogen Bonding: Utilizing the bromine atom as a specific Lewis acid (sigma-hole) to target Lewis basic residues (backbone carbonyls, histidines) in binding pockets.

-

Late-Stage Diversification: The bromine handle serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling rapid library generation from a single core intermediate.

Chemical Rationale & Structural Biology

The "Meta" Advantage

In Structure-Activity Relationship (SAR) studies, shifting a substituent from para to meta significantly alters the vector of interaction.

-

Electronic Effect: The bromine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the pyrazole NH (if unsubstituted), thereby influencing hydrogen bond donor capability.

-

Steric Fit: Many kinase ATP-binding pockets (e.g., EGFR, PAK4) have a "gatekeeper" region where para-substituents clash, but meta-substituents fit snugly, often inducing a favorable conformational change in the protein.

Mechanism of Action: The Sigma-Hole

The 3-bromophenyl group is not merely a hydrophobic space-filler. The bromine atom exhibits an anisotropic charge distribution known as a sigma-hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows the 3-bromophenyl group to form directed halogen bonds with nucleophilic residues (e.g., the carbonyl oxygen of a peptide backbone) in the target protein.

Figure 1: Mechanistic interaction map showing the directional halogen bond formed by the 3-bromophenyl moiety.

Detailed Synthesis Protocols

To ensure reproducibility, we present two distinct synthetic routes: the Chalcone Cyclocondensation Route (for 1,3,5-trisubstituted derivatives) and the Direct Hydrazine Condensation (for 3,5-disubstituted derivatives).

Protocol A: Regioselective Synthesis via Chalcone Intermediate

Target: 3-(3-bromophenyl)-5-aryl-1H-pyrazole derivatives.

Reagents:

-

3-Bromoacetophenone (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Hydrazine Hydrate (2.5 eq) or Phenylhydrazine (1.2 eq)

-

Sodium Hydroxide (NaOH) (10% aq)

-

Ethanol (EtOH) and Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Claisen-Schmidt Condensation:

-

Dissolve 3-bromoacetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Add 10% NaOH solution (5 mL) dropwise at 0°C.

-

Stir at room temperature for 6–12 hours. A precipitate (Chalcone) will form.

-

Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of starting ketone.

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

-

-

Heterocyclization:

-

Suspend the chalcone (5 mmol) in Glacial Acetic Acid (10 mL).

-

Add Hydrazine Hydrate (12.5 mmol) or Phenylhydrazine.

-

Reflux at 80–90°C for 4–8 hours.

-

Pour the reaction mixture into crushed ice. The pyrazole precipitates out.

-

Purification: Filter, wash with water, and recrystallize from EtOH/DMF.

-

Protocol B: One-Pot Synthesis of Pyrazole-3-Carboxylates

Target: Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (Key intermediate for MetAP inhibitors).

Reagents:

Methodology:

-

Claisen Condensation: React 3-bromoacetophenone with diethyl oxalate in the presence of NaOEt in ethanol to form the

-diketo ester enolate. -

Cyclization: Add hydrazine hydrate directly to the reaction mixture and reflux for 3 hours.

-

Isolation: Acidify with HCl to precipitate the ester.

Figure 2: Divergent synthetic pathways for accessing 3-bromophenyl pyrazole libraries.

Therapeutic Applications & SAR Data

Oncology: Kinase Inhibition

3-bromophenyl pyrazoles have shown potent activity against specific kinases involved in tumor proliferation and metastasis.

Key Target: RalA (Ras-like GTPase) In hepatocellular carcinoma (HCC), RalA is a critical driver. A study on pyrano[2,3-c]pyrazoles identified the 3-bromophenyl derivative as a top candidate.

Table 1: SAR of Pyrano[2,3-c]pyrazoles against RalA and HepG2 Cells Note: The 3-Br substitution provides optimal lipophilicity and halogen bonding compared to 4-Br or unsubstituted variants.

| Compound ID | R-Group Substitution | RalA Inhibition (IC50 µM) | HepG2 Antiproliferative (IC50 µM) | Mechanism Note |

| 3f (Lead) | 3-Bromophenyl | 0.22 | 2.28 | Optimal Halogen Bond |

| 3a | Phenyl (Unsubstituted) | > 10.0 | > 50.0 | Lacks Sigma-hole interaction |

| 3b | 4-Bromophenyl | 1.54 | 8.45 | Steric clash in pocket |

| 3c | 4-Methoxyphenyl | 5.12 | 12.30 | Electron donor (unfavorable) |

Inflammation: COX-2 Selectivity

The 1,5-diarylpyrazole scaffold (Celecoxib class) relies on specific geometry to fit the COX-2 side pocket. The 3-bromophenyl group has been effectively used to modulate this selectivity, particularly in fused systems like thienopyrimidines .

-

Compound: N-(3-bromophenyl)-thienopyrimidine derivative.

-

Activity: IC50 = 0.04 µM (COX-2) vs >50 µM (COX-1).

-

Insight: The 3-bromo substituent fills the hydrophobic channel of COX-2 without causing the steric hindrance that leads to loss of potency in COX-1.

Antimicrobial: MetAP Inhibitors

Methionine aminopeptidases (MetAPs) are essential for bacterial survival.[2] 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide derivatives have demonstrated high specificity for bacterial MetAP over human isoforms.

-

Potency: Ki values as low as 0.31 µM against M. tuberculosis MetAP.

-

Selectivity: >10,000-fold selectivity over human MetAP1b.[2]

Future Directions: The "Bromine Handle"

The most significant advantage of the 3-bromophenyl pyrazole scaffold in early-stage discovery is its "evolvability." The bromine atom is robust enough to survive initial screening but reactive enough for late-stage functionalization.

PROTAC Development: The 3-position of the phenyl ring is an ideal exit vector for linker attachment in Proteolysis Targeting Chimeras (PROTACs).

-

Workflow:

References

-

Vertex AI Search. (2025). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. National Institutes of Health. 4

-

Tighadouini, S., et al. (2018).[5] Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal. 6[7]

-

Frontiers in Chemistry. (2021). Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma. Frontiers. 8

-

MDPI Molecules. (2019). Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. MDPI. 2

-

BenchChem. (2025). Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. BenchChem Technical Support. 9

-

EvitaChem. (2025). 3-(3-Bromophenyl)-1H-pyrazole (EVT-3332756) Technical Data. EvitaChem. 1[7]

-

PubChem. (2025). 3-(3-bromophenyl)-1-methyl-1h-pyrazole Compound Summary. National Library of Medicine. 10

Sources

- 1. Buy 3-(3-Bromophenyl)-1H-pyrazole (EVT-3332756) | 948294-12-0 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - 3-(3-bromophenyl)-1-methyl-1h-pyrazole (C10H9BrN2) [pubchemlite.lcsb.uni.lu]

Technical Guide: 1-(3-Bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

The following technical guide provides an in-depth analysis of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole , a specific heterocyclic building block used in medicinal chemistry for the development of p38 MAP kinase inhibitors, anti-inflammatory agents, and agrochemicals.

Executive Summary

This compound is a tetrasubstituted pyrazole scaffold characterized by a central aromatic heterocycle flanked by a lipophilic ethyl group and a reactive bromophenyl moiety. It serves as a critical "node" molecule in drug discovery libraries. The bromine substituent at the meta-position of the N-phenyl ring acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand the scaffold into complex biaryl systems often found in kinase inhibitors and COX-2 antagonists.

Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(3-bromophenyl)-4-ethyl-3,5-dimethylpyrazole |

| Molecular Formula | C₁₃H₁₅BrN₂ |

| Molecular Weight | 279.18 g/mol |

| SMILES | CCc1c(C)n(c(C)c1)-c2cccc(Br)c2 |

| Core Scaffold | 1-Aryl-3,4,5-trialkylpyrazole |

| Key Functional Group | Aryl Bromide (Electrophile for coupling) |

Predicted Physicochemical Properties (In Silico)

Based on structure-activity relationship (SAR) data for 1-aryl-3,5-dimethylpyrazoles.

-

LogP (Octanol/Water): ~4.2 (High lipophilicity due to ethyl/methyl groups and aryl halide).

-

Topological Polar Surface Area (TPSA): ~17.8 Ų (Low TPSA, indicating good membrane permeability).

-

Hydrogen Bond Donors: 0

-

Hydrogen Bond Acceptors: 2

-

Lipinski Rule of 5: Compliant (0 violations).

Synthetic Pathways & Reaction Engineering

The synthesis of this compound follows the classical Paal-Knorr Condensation , a self-validating protocol that ensures high regioselectivity due to the symmetry of the diketone precursor.

Retrosynthetic Analysis

The molecule is disconnected at the N–N bond and the C–N bonds, revealing two primary precursors:

-

3-Ethyl-2,4-pentanedione (Symmetrical

-diketone). -

3-Bromophenylhydrazine (Nucleophile).

Experimental Protocol: Paal-Knorr Condensation

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

3-Ethyl-2,4-pentanedione (1.28 g, 10 mmol) [CAS: 1540-34-7]

-

3-Bromophenylhydrazine Hydrochloride (2.23 g, 10 mmol) [CAS: 27258-75-5]

-

Ethanol (Absolute, 20 mL)

-

Acetic Acid (Catalytic, 0.5 mL) or Sodium Acetate (if using hydrazine salt)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromophenylhydrazine HCl (1.0 eq) in Ethanol.

-

Neutralization (In Situ): Add Sodium Acetate (1.1 eq) to liberate the free hydrazine base. Stir for 10 minutes at room temperature.

-

Addition: Add 3-Ethyl-2,4-pentanedione (1.05 eq) dropwise to the hydrazine solution.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting hydrazine spot should disappear.

-

Work-up: Cool the mixture to room temperature.

-

If solid precipitates: Filter the solid, wash with cold ethanol, and dry.

-

If oil forms: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanism of Action (DOT Diagram)

The following diagram illustrates the acid-catalyzed cyclodehydration mechanism.

Structural Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Ethyl group terminal –CH₃ | |

| C3 and C5 Methyl groups (distinct due to asymmetry of N-phenyl) | ||

| Ethyl group methylene –CH₂– | ||

| Aromatic protons (3-bromophenyl pattern) | ||

| ¹³C NMR | ~115–120 ppm | C4 (Quaternary carbon of pyrazole) |

| Mass Spec (ESI) | [M+H]⁺ 279 & 281 | Characteristic 1:1 doublet ratio indicating Bromine isotope pattern (⁷⁹Br/⁸¹Br) |

Biological Potential & Pharmacophore Analysis[2][9]

The 1-aryl-3,5-dimethyl-4-ethylpyrazole scaffold is a privileged structure in medicinal chemistry.

Structure-Activity Relationship (SAR)[1]

-

N1-Aryl Group: The 3-bromophenyl moiety is critical. The meta-substitution pattern is often preferred in p38 MAP kinase inhibitors to fit into the hydrophobic pocket of the enzyme.

-

C3/C5 Methyls: These provide steric bulk that twists the N-phenyl ring out of coplanarity with the pyrazole, a conformation often required for selectivity against other kinases.

-

C4 Ethyl: The ethyl group adds lipophilicity and fills small hydrophobic cavities in the binding site (e.g., the "gatekeeper" region in certain kinases).

Lead Optimization Workflow

The bromine atom is not the endpoint but the starting point for diversification.

Safety & Handling (HSE)

GHS Classification

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Irritation: Category 2A.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Critical Safety Protocols

-

Hydrazine Handling: Aryl hydrazines are potential genotoxins. All weighing and reactions must be performed in a fume hood. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to oxidize hydrazines before disposal.

-

Brominated Waste: Segregate as halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration.

References

-

PubChem. 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CID 50987738).[3] National Library of Medicine. [Link](Note: Used as the closest structural analog for physicochemical property estimation).

-

PubChem. 3-Ethylpentane-2,4-dione (CID 73761). National Library of Medicine. [Link](Precursor data).

-

Organic Chemistry Portal. Synthesis of Pyrazoles.[Link](General Paal-Knorr methodologies).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole through the acid-catalyzed condensation of 3-bromophenylhydrazine with 3-ethyl-2,4-pentanedione. Pyrazoles are a privileged heterocyclic scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The protocol detailed herein is based on the well-established Knorr pyrazole synthesis, a reliable method involving the cyclocondensation of a β-diketone with a hydrazine derivative.[3] This guide offers a step-by-step experimental procedure, mechanistic insights, characterization data, and safety protocols tailored for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Pyrazole Synthesis

The synthesis of substituted pyrazoles is a cornerstone of modern heterocyclic chemistry. The reaction between a 1,3-dicarbonyl compound and a hydrazine is a direct and efficient approach to constructing the pyrazole ring.[3][4] Unlike the Fischer indole synthesis, which reacts hydrazines with simple aldehydes or ketones to form indoles, the use of a β-diketone substrate definitively directs the cyclization pathway toward the formation of a pyrazole core.[5][6] This reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[6] The choice of an acid catalyst, such as glacial acetic acid, is crucial as it protonates one of the carbonyl groups of the diketone, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

The target molecule, this compound, incorporates a synthetically versatile bromine handle on the phenyl ring, making it an excellent candidate for further functionalization via cross-coupling reactions, thus expanding its utility in drug discovery programs.[7]

Reaction Scheme and Mechanism

The overall transformation involves the condensation of one equivalent of 3-bromophenylhydrazine (typically used as its hydrochloride salt for stability) with one equivalent of 3-ethyl-2,4-pentanedione.

Overall Reaction:

The mechanism, illustrated below, is a two-stage process initiated by the formation of a hydrazone, followed by a ring-closing dehydration.

Caption: Reaction mechanism for pyrazole formation.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Wt. | Amount | Molar Equiv. | Supplier Example |

| 3-Bromophenylhydrazine hydrochloride | 27246-81-7 | 223.50 | 2.24 g | 1.0 | Sigma-Aldrich, Leapchem[7][8] |

| 3-Ethyl-2,4-pentanedione | 1540-34-7 | 128.17 | 1.28 g | 1.0 | Sigma-Aldrich |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | Solvent | Standard Supplier |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | ~30-40 mL | Solvent | Standard Supplier |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | ~50 mL | Work-up | Standard Supplier |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | Drying Agent | Standard Supplier |

| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | Extraction | Standard Supplier |

| Hexanes | 110-54-3 | 86.18 | ~100 mL | Extraction | Standard Supplier |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Experimental Protocol

The following workflow provides a comprehensive, step-by-step guide from reaction setup to product characterization.

Caption: Experimental workflow for pyrazole synthesis.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylhydrazine hydrochloride (2.24 g, 10.0 mmol).[9]

-

Add glacial acetic acid (20 mL) to the flask. Stir the mixture to achieve a suspension.

-

Add 3-ethyl-2,4-pentanedione (1.28 g, 10.0 mmol) to the flask in one portion.

-

Attach a reflux condenser to the flask.

Step 2: Reaction Execution

-

Heat the reaction mixture to a gentle reflux (approximately 118-120 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2-4 hours.

-

Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps. Acetic acid serves as both the catalyst and the solvent.[10]

Step 3: Monitoring the Reaction

-

Periodically monitor the reaction's progress using TLC (e.g., every hour).

-

Use a solvent system such as 4:1 Hexanes:Ethyl Acetate.

-

Spot the starting materials (dissolved in ethyl acetate) and the reaction mixture on the TLC plate.

-

The reaction is complete upon the disappearance of the limiting starting material (typically the hydrazine) and the appearance of a new, single major product spot.

Step 4: Work-up and Isolation

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ~100 mL of cold water. A precipitate (the crude product) may form.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). Caution: This is an exothermic reaction that releases CO₂ gas.

-

Transfer the neutralized mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely as a yellow or brown oil/solid.

Step 5: Purification

-

Recrystallization is a highly effective method for purifying pyrazole derivatives.[11]

-

Dissolve the crude product in a minimal amount of hot ethanol (~20-30 mL).

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove colored impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain the pure this compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Determine using a standard melting point apparatus. A sharp melting point range indicates high purity.

-

Spectroscopy: The structure can be unequivocally confirmed using NMR, IR, and Mass Spectrometry.[12][13]

| Technique | Expected Data for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.8 (m, 4H, Ar-H), 2.45 (q, 2H, -CH₂CH₃), 2.25 (s, 3H, pyrazole-CH₃), 2.20 (s, 3H, pyrazole-CH₃), 1.10 (t, 3H, -CH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145.5, 140.0, 138.0, 130.5, 128.0, 125.0, 122.5, 118.0, 18.0, 14.0, 12.0, 10.0. (Note: Specific shifts are predictive).[14] |

| FT-IR (KBr, cm⁻¹) | ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H), ~1580-1600 (C=N, C=C stretch), ~1070 (C-Br).[1] |

| Mass Spec (EI) | Expected M⁺ peak corresponding to the molecular weight of C₁₃H₁₅BrN₂. |

Safety and Handling

-

General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.

-

3-Bromophenylhydrazine hydrochloride: Causes severe skin burns and eye damage. It is harmful if swallowed or inhaled. Handle with extreme care.[15]

-

3-Ethyl-2,4-pentanedione: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of vapors.

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

Troubleshooting

-

Low Yield: Ensure the reaction has gone to completion via TLC. Incomplete reaction may require longer reflux times or the addition of a stronger acid catalyst (e.g., a drop of H₂SO₄), though this can sometimes lead to side products. Ensure efficient extraction during work-up.

-

Purification Difficulties: If recrystallization yields an oil or impure solid, column chromatography on silica gel (using a Hexane/Ethyl Acetate gradient) is an alternative purification method.

-

Reaction Does Not Start: Confirm the quality of the starting materials. Hydrazine salts can degrade over time. Ensure the temperature is sufficient for reflux.

References

-

El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]

-

Casanova, J., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Sharma, R., et al. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

-

Basavaraja, K. M., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

-

Gholap, A. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

-

Viswanatha, T. M., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Applicable Chemistry. Available at: [Link]

-

Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-Bromophenylhydrazine hydrochloride. MySkinRecipes. Available at: [Link]

-

PubChem. (n.d.). 3-Bromophenylhydrazine hydrochloride. PubChem. Available at: [Link]

-

Filo. (2025). 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not... Filo. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]

- 7. leapchem.com [leapchem.com]

- 8. 3-Bromophenylhydrazine hydrochloride [stage0.myskinrecipes.com]

- 9. 3-Bromophenylhydrazine Hydrochloride | CAS 27246-81-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. testbook.com [testbook.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. visnav.in [visnav.in]

- 14. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Crystallization of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Introduction

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. Pyrazole-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal lattice, determinable through techniques like single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-activity relationships, polymorphism, and for ensuring the reproducibility of pharmaceutical formulations.[4][5] However, obtaining high-quality single crystals suitable for such analysis is often a significant bottleneck in the research and development pipeline.[4][6]

This guide provides a comprehensive overview of established crystallization methods tailored for small organic molecules like this compound. It is intended for researchers, scientists, and drug development professionals seeking to produce high-quality crystalline material for structural elucidation and further studies. The protocols detailed herein are grounded in the fundamental principles of solubility and supersaturation, offering a systematic approach to overcoming common crystallization challenges.

Physicochemical Properties of Pyrazole Derivatives

-

Solubility: Pyrazole and its derivatives generally exhibit good solubility in organic solvents such as ethanol, methanol, acetone, and acetonitrile.[7][8][9] Water solubility is often limited, a common characteristic for many pyrazole derivatives.[8][9] The presence of the bromophenyl and ethyl groups on the target molecule likely enhances its lipophilicity, further reducing aqueous solubility.

-

Intermolecular Forces: The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor (N-H) and the other as a hydrogen bond acceptor. This capacity for hydrogen bonding, along with van der Waals forces from the aromatic and alkyl substituents, will significantly influence crystal packing.[2]

-

Molecular Weight: The molecular weight of a compound can influence its solubility, with higher molecular weight compounds often being more challenging to solvate.[7] The calculated molecular weight of a similar compound, 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole, is 265.15 g/mol .[10] A related structure, 1-(3-bromophenyl)-4-methyl-1H-pyrazole, has a molecular weight of 237.10 g/mol .[11]

Principles of Crystallization

Crystallization is fundamentally a process of purification and solid-state ordering driven by supersaturation.[12][13][14] A supersaturated solution contains more dissolved solute than it would under normal equilibrium conditions. This thermodynamically unstable state can be induced by several methods, each providing a pathway for the solute to precipitate out of the solution in an ordered, crystalline form. The key is to achieve supersaturation slowly and in a controlled manner to favor the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect ones.[14]

The general workflow for crystallization involves dissolving the compound in a suitable solvent or solvent system to create a solution that is just shy of saturation at an elevated temperature.[13] As the conditions are slowly changed (e.g., cooling, solvent evaporation), the solution becomes supersaturated, leading to nucleation and subsequent crystal growth.[15]

Crystallization Methodologies

Several classical techniques are employed for the crystallization of small organic molecules.[6] The choice of method depends on the properties of the compound and the available quantity of material.

Slow Evaporation

This is often the simplest and most common method for growing single crystals.[16][17] It is particularly effective when a relatively large amount of material is available.[18]

Causality and Mechanistic Insights

The principle behind slow evaporation is the gradual removal of the solvent, which slowly increases the concentration of the solute.[17] As the solvent evaporates, the solution becomes saturated and then supersaturated, initiating nucleation and crystal growth.[17] The rate of evaporation is a critical parameter; slower rates generally yield higher quality crystals.[16]

Protocol: Slow Evaporation

-

Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the compound completely at room temperature or with gentle warming. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, and dichloromethane.[7]

-

Solution Preparation: Dissolve approximately 10-20 mg of this compound in 1-2 mL of the chosen solvent in a clean vial. Ensure the compound is fully dissolved. If necessary, gently warm the solution.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes potential nucleation sites that can lead to the formation of many small crystals.

-

Evaporation Control: Cover the vessel with parafilm and puncture a few small holes with a needle.[19] This allows for slow, controlled evaporation of the solvent. The number and size of the holes can be adjusted to control the evaporation rate.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature.[18] A quiet shelf or a dedicated crystallization chamber is ideal.

-

Monitoring and Harvesting: Monitor the vessel periodically for crystal growth. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Vapor Diffusion

Vapor diffusion is a highly effective technique, especially when only small amounts of the compound are available.[16] It allows for very slow and controlled changes in solvent composition, promoting the growth of high-quality crystals.[20] There are two common setups for vapor diffusion: hanging drop and sitting drop.[20][21]

Causality and Mechanistic Insights

In this method, the compound is dissolved in a "good" solvent. This solution is then placed in a sealed container with a larger reservoir of a "poor" or "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent.[16] The anti-solvent should be more volatile than the good solvent.[16] Over time, the vapor of the anti-solvent diffuses into the solution of the compound, gradually decreasing the compound's solubility and leading to crystallization.[16]

Protocol: Hanging Drop Vapor Diffusion

-

Solvent System Selection: Identify a "good" solvent in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. A common combination for compounds of this nature could be dichloromethane (good solvent) and hexane (anti-solvent).

-

Reservoir Preparation: Fill the wells of a 24-well crystallization plate with approximately 500 µL of the anti-solvent.[22]

-

Drop Preparation: On a siliconized glass coverslip, place a 1-2 µL drop of the concentrated compound solution (dissolved in the good solvent).[22]

-

Mixing: Add an equal volume (1-2 µL) of the anti-solvent from the reservoir to the drop containing the compound.[22]

-

Sealing: Invert the coverslip and place it over the well, ensuring a good seal with vacuum grease to create an airtight chamber.[22]

-

Incubation: Store the plate in a stable, vibration-free environment.

-

Monitoring: Regularly inspect the drops under a microscope for crystal formation.

Protocol: Sitting Drop Vapor Diffusion

The principle is the same as for the hanging drop method, but the drop of the compound and precipitant mixture is placed on a small post or bridge within the well containing the reservoir solution.[21][23]

-

Reservoir and Drop Preparation: Similar to the hanging drop method, prepare the reservoir of anti-solvent in the well of a crystallization plate designed for sitting drop experiments.

-

Drop Placement: Pipette a 1-2 µL drop of the compound solution onto the sitting drop post.

-

Mixing: Add an equal volume of the anti-solvent to the drop.

-

Sealing: Seal the well with clear sealing tape or a glass coverslip.

-

Incubation and Monitoring: As with the hanging drop method, store the plate in a stable environment and monitor for crystal growth.

Cooling Crystallization

This technique is based on the principle that the solubility of most organic compounds decreases as the temperature of the solution is lowered.[14]

Causality and Mechanistic Insights

A nearly saturated solution of the compound is prepared in a suitable solvent at an elevated temperature.[13] As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.[14] The rate of cooling is crucial; slow cooling promotes the growth of larger, more well-defined crystals.[14]

Protocol: Slow Cooling Crystallization

-

Solvent Selection: Choose a solvent in which the compound has significantly higher solubility at elevated temperatures than at room temperature or below.

-

Solution Preparation: In a flask, add the compound and a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the compound is completely dissolved.[13]

-

Saturation: If necessary, add small additional portions of the hot solvent until a clear, saturated, or nearly saturated solution is obtained.

-

Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with warm water).

-

Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

-

Harvesting: Isolate the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.

Data Presentation and Visualization

Solvent Selection Guide

The following table provides a starting point for solvent selection based on general properties of pyrazole derivatives. Experimental validation is essential.

| Solvent | Polarity Index | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Anti-Solvent" |

| Hexane | 0.1 | 69 | Low | High |

| Toluene | 2.4 | 111 | Moderate | Moderate |

| Dichloromethane | 3.1 | 40 | High | Low |

| Acetone | 5.1 | 56 | High | Low |

| Acetonitrile | 5.8 | 82 | High | Low |

| Ethanol | 4.3 | 78 | High | Low |

| Methanol | 5.1 | 65 | High | Low |

Experimental Workflows

Slow Evaporation Workflow

Vapor Diffusion (Hanging Drop) Workflow

Cooling Crystallization Workflow

Characterization of Crystalline Material

Once crystals have been obtained, it is essential to characterize them to confirm their identity, purity, and structure.

-

Visual Inspection: A simple microscopic examination can provide initial information about crystal morphology, size, and quality.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[4][24][25] It provides information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.

-

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline properties of a material.[25][26][27] It is useful for identifying crystalline phases, assessing purity, and studying polymorphism.

Troubleshooting

-

No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Alternatively, the chosen solvent system may be inappropriate.

-

Oiling Out: The compound may be precipitating as an amorphous oil instead of crystals. This often occurs when the solution is too concentrated or cooled too quickly. Try using a more dilute solution, a slower cooling or evaporation rate, or a different solvent system.

-

Formation of Many Small Crystals: This is typically due to rapid nucleation. Reduce the rate of supersaturation by slowing down evaporation or cooling. Ensure the crystallization vessel is clean and free of scratches, and consider filtering the solution to remove dust particles.[19]

Conclusion

The successful crystallization of this compound is an achievable goal through the systematic application of the principles and protocols outlined in this guide. By carefully selecting solvents and controlling the rate of supersaturation using techniques such as slow evaporation, vapor diffusion, and cooling crystallization, researchers can obtain high-quality single crystals suitable for structural analysis. This, in turn, will facilitate a deeper understanding of the compound's properties and accelerate its development for potential applications in medicine and materials science.

References

- Unknown. (n.d.). Slow Evaporation Method.

- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.

- ATRIA Innovation. (n.d.). Characterization of materials: What techniques are used?.

- Unknown. (n.d.). Protein XRD Protocols - Crystallization of Proteins.

- Coles, S. J. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- SPT Labtech. (n.d.). Chemical crystallization.

- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.

- Unknown. (n.d.). Guide for crystallization.

- UCT Science. (n.d.). SOP: CRYSTALLIZATION.

- Unknown. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701.

- Unknown. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.

- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.

- Solubility of Things. (n.d.). Pyrazole.

- University of York Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals.

- Koyande, U., & Kumar, S. (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering, 10(2).

- Unknown. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH.

- Unknown. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr.

- Coles, S. J. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).

- Materia Nova. (n.d.). Crystal structure analysis / crystallographic characterization.

- Unknown. (n.d.). Crystallization of small molecules.

- Organic Chemistry at CU Boulder. (n.d.). Crystallization.

- FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD).

- Coles, S. J. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). doi:10.1039/D2CS00697A.

- Unknown. (n.d.). Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. Google Patents.

- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.

- PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole.

- Kumar, V., & Kumar, S. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 01006.

- Unknown. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate.

- PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

- Unknown. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Unknown. (n.d.). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PubMed Central.

- El Ajlaoui, R., et al. (2021, December 27). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-. IUCr Journals.

- Unknown. (2025, June 22). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. ResearchGate.

- Cheméo. (n.d.). 1H-Pyrazole, 3-ethyl-4,5-dihydro-1,4-dimethyl- (CAS 75011-91-5).

- Unknown. (2012, August 15). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. MDPI.

- Unknown. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR.

- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. jocpr.com [jocpr.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. sptlabtech.com [sptlabtech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole | C12H13BrN2 | CID 24229760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. longdom.org [longdom.org]

- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 16. unifr.ch [unifr.ch]

- 17. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 18. How To [chem.rochester.edu]

- 19. Slow Evaporation Method [people.chem.umass.edu]

- 20. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 21. hamptonresearch.com [hamptonresearch.com]

- 22. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 23. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of materials: What techniques are used? - ATRIA Innovation [atriainnovation.com]

- 25. acadpubl.eu [acadpubl.eu]

- 26. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]

- 27. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]

The Strategic Utility of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to a surge in FDA-approved drugs containing the pyrazole core, targeting a wide array of clinical conditions from cancer to inflammatory disorders.[3][4] Pyrazole derivatives are particularly prominent as kinase inhibitors, where the scaffold can adeptly interact with the ATP-binding pocket of various kinases.[5][6] Marketed drugs such as Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor) underscore the clinical success of this heterocyclic motif.[2][5]

This application note focuses on the synthetic utility of a key building block, 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole . The strategic placement of a bromo-substituent on the phenyl ring opens a gateway to a multitude of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic organic chemistry.[7][8] These reactions allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds, providing a direct route to novel, complex molecules with significant therapeutic potential. We will provide detailed protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—demonstrating the value of this building block in generating diverse molecular libraries for drug development.

The Reactive Potential of the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring of our title compound is the key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl, which is inversely correlated with their bond dissociation energies.[9] Aryl bromides often represent an optimal balance of reactivity and stability, being more reactive than the often-recalcitrant aryl chlorides but more cost-effective and readily available than aryl iodides.[9] The reaction cycle for these transformations typically involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the catalyst.[10][11]

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is an indispensable tool for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceutical agents.[10][12] This reaction couples our bromophenyl-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Protocol: Synthesis of 1-(3-(4-methoxyphenyl)phenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Caption: Suzuki-Miyaura Coupling Workflow.

Quantitative Data Summary: Suzuki-Miyaura Coupling